3,3',5,5'-Tetrachlorobiphenyl

Übersicht

Beschreibung

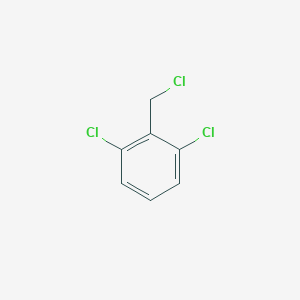

3,3’,5,5’-Tetrachlorobiphenyl is a heterocyclic organic compound with the molecular formula C12H6Cl4 . It is also known by other names such as 3,3’,5,5’-Tetrachloro-1,1’-biphenyl, 3,3’,5,5’-Tetrachlorodiphenyl, and PCB 80 . The IUPAC name for this compound is 1,3-dichloro-5-(3,5-dichlorophenyl)benzene .

Synthesis Analysis

The synthesis of 3,3’,5,5’-Tetrachlorobiphenyl involves the use of phenylboronic acid, halogenated benzene, tetrakis(triphenylphosphine) palladium(0), sodium carbonate, and toluene . This reaction takes place under an inert atmosphere .Molecular Structure Analysis

The molecular weight of 3,3’,5,5’-Tetrachlorobiphenyl is 291.99 . Its molecular structure can be represented by the canonical SMILES string: C1=C(C=C(C=C1Cl)Cl)C2=CC(=CC(=C2)Cl)Cl .Physical And Chemical Properties Analysis

3,3’,5,5’-Tetrachlorobiphenyl has a boiling point of 382.9ºC at 760mmHg and a flash point of 190ºC . Its density is 1.441g/cm³ .Wissenschaftliche Forschungsanwendungen

Umweltüberwachung

Es wurde ein hochempfindlicher Aptamer-Sensor zur Detektion von „3,3',5,5'-Tetrachlorobiphenyl“ in der Umwelt entwickelt, der einen Gold-/Silber-Nanokomposit als Substrat für die oberflächenverstärkte Raman-Spektroskopie (SERS) verwendet .

Pharmakokinetische Studie

Die Pharmakokinetik von „this compound“ wurde an Ratten untersucht, um die Bedeutung der Chlorposition für die Kinetik der Verteilung, des Metabolismus und der Ausscheidung von polychlorierten Biphenylen (PCB) zu bestimmen .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of 3,3’,5,5’-Tetrachlorobiphenyl is Estrogen sulfotransferase . This enzyme plays a crucial role in the regulation of estrogen .

Mode of Action

It’s known that the compound can bind to its target, estrogen sulfotransferase . This interaction may result in changes in the enzyme’s activity, potentially affecting the regulation of estrogen in the body .

Biochemical Pathways

It’s likely that the compound’s interaction with estrogen sulfotransferase could impact pathways related to estrogen regulation .

Pharmacokinetics

It’s known that the compound has a slow rate of metabolism and excretion, which is slower than would be predicted according to its degree of chlorination .

Result of Action

It’s known that the compound can affect the activity of estrogen sulfotransferase, which could potentially impact the regulation of estrogen in the body .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,3’,5,5’-Tetrachlorobiphenyl. For instance, the compound has been detected in the environment, indicating its persistence and potential for bioaccumulation . This suggests that environmental conditions could potentially influence the compound’s action and efficacy.

Eigenschaften

IUPAC Name |

1,3-dichloro-5-(3,5-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-9-1-7(2-10(14)5-9)8-3-11(15)6-12(16)4-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTMWFJSRHLYRPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058657 | |

| Record name | 3,3',5,5'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33284-52-5, 12672-29-6, 12737-87-0 | |

| Record name | 3,3′,5,5′-Tetrachlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33284-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aroclor 1248 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012672296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KC 400 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012737870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,3',5'-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033284525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,5'-Tetrachlorobiphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113288 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3',5,5'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',5,5'-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8CJF43Q12 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the chlorine position on the biphenyl rings affect the metabolism of PCBs like 3,3',5,5'-tetrachlorobiphenyl?

A: Research indicates that the position of chlorine atoms significantly impacts the metabolism of PCBs. A study on the pharmacokinetics of this compound in rats found that its metabolism and excretion were slower than predicted based solely on its degree of chlorination []. This suggests that the specific arrangement of chlorine atoms influences the molecule's susceptibility to metabolic breakdown. The researchers propose that the relative rates of metabolism for various PCBs, including this compound, correlate with the number of adjacent unsubstituted carbon atom pairs on the biphenyl rings. These vicinal hydrogens are thought to be crucial for the enzymatic reactions involved in PCB metabolism by mammals.

Q2: Can antibodies be developed to specifically detect and quantify this compound and related compounds?

A: Yes, researchers have successfully developed monoclonal antibodies that demonstrate selectivity towards this compound and other coplanar polychlorinated biphenyls (Co-PCBs) []. These antibodies were produced by immunizing mice with a 3,3',5,5'-tetrachlorobiphenoxybutyric acid-keyhole limpet hemocyanin conjugate. One monoclonal antibody, Mab-4444, exhibited high sensitivity for this compound in an enzyme-linked immunosorbent assay (ELISA) and cross-reacted with various Co-PCB congeners. Furthermore, a single-chain variable fragment (scFv) antibody derived from Mab-4444 was produced in Escherichia coli, maintaining similar sensitivity to the parent antibody in ELISA. These findings highlight the potential for developing highly specific antibodies for monitoring Co-PCB residues, including this compound.

Q3: How does the structure of this compound influence its conformation in solution?

A: The three-dimensional structure of this compound in solution has been investigated using nuclear magnetic resonance (NMR) spectroscopy []. By analyzing the proton NMR spectrum of this compound dissolved in a nematic liquid crystal, researchers determined that it adopts a twisted conformation rather than being planar or freely rotating. This twisting is attributed to the steric hindrance caused by the chlorine atoms in the meta positions of the biphenyl rings. The study estimated a dihedral angle of approximately 34° 20' between the two phenyl rings. These findings highlight the influence of substituent effects on molecular conformation, even in solution.

Q4: Is this compound susceptible to biodegradation, and what types of organisms might be involved?

A: Research suggests that certain white-rot fungi possess the ability to degrade this compound []. A study compared the biodegradation capabilities of four different white-rot fungi: Phanerochaete chrysosporium, Agaricus bisporus (portobello), Lentinula edodes (shiitake), and Grifola frondosa (maitake). The results indicated that P. chrysosporium and L. edodes (shiitake) were particularly effective in degrading this compound present in contaminated substrates. The researchers suggest that the enzymes phenol oxidase and peroxidase, produced by these fungi, play a role in the biodegradation process. These findings underscore the potential of utilizing specific fungal species for the bioremediation of environments contaminated with PCBs like this compound.

Q5: Can pesticides contribute to the release of this compound and other dioxin-like compounds into the environment?

A: Yes, pesticide use can contribute to the environmental release of this compound and other dioxins []. Research has shown that pesticides can contain these compounds as manufacturing impurities or release them through degradation processes. For example, pentachloronitrobenzene (PCNB) formulations, both currently used and banned, were found to contain high levels of polychlorinated dibenzo-p-dioxins and polychlorinated dibenzofurans (PCDD/Fs), including this compound. Additionally, sunlight exposure can induce the formation of PCDD/Fs from precursor compounds present in certain pesticides. These findings highlight the importance of monitoring and regulating PCDD/F levels in pesticides to minimize their release into the environment.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2e)-{(4e)-4-[(3e)-4-(2,6,6-Trimethylcyclohex-1-En-1-Yl)but-3-En-2-Ylidene]cyclohex-2-En-1-Ylidene}acetaldehyde](/img/structure/B165732.png)

![2,3,4,5-Tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine](/img/structure/B165735.png)

![N3,N3-dimethylbenzo[b]thiophene-2,3-diamine](/img/structure/B165744.png)